N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with a benzodioxolylmethyl substituent at the N-position, a 3-ethoxypropyl chain at C7, and a methyl group at C11. Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving such intricate structures, enabling precise comparisons with analogs.
Properties
Molecular Formula |
C26H27N5O5 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H27N5O5/c1-3-34-11-5-10-30-22(27)18(25(32)28-14-17-7-8-20-21(12-17)36-15-35-20)13-19-24(30)29-23-16(2)6-4-9-31(23)26(19)33/h4,6-9,12-13,27H,3,5,10-11,14-15H2,1-2H3,(H,28,32) |
InChI Key |
UCJXDGOOKUEJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=C(C5=N2)C |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the 1,3-benzodioxole moiety is particularly noteworthy as it is often associated with various pharmacological effects.
Research indicates that compounds containing the benzodioxole structure may interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. For instance:
- Serotonergic Activity : Similar compounds have been shown to exhibit entactogen-like effects by enhancing serotonergic transmission without significant dopaminergic activity .
- Antioxidant Properties : Benzodioxole derivatives have been reported to possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems.
Anticancer Effects
Recent studies have explored the anticancer properties of related compounds. For example:
These findings suggest that the target compound may also exhibit similar anticancer properties through apoptosis induction and cell cycle regulation.
Neuropharmacological Effects
The compound's structural similarities to MDMA-like substances raise questions about its potential neuropharmacological effects:
- Behavioral Studies : Research on related compounds indicates that they may produce mood-enhancing effects without the hallucinogenic properties typical of other psychoactive substances .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of benzodioxole derivatives have shown promise:
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth at specific concentrations | |
| Escherichia coli | Moderate antibacterial activity observed |
Case Studies
Several case studies have highlighted the therapeutic potential of benzodioxole-containing compounds:
- Case Study on MDMA-like Compounds : A study demonstrated that certain MDMA analogs produced significant behavioral changes in animal models without neurotoxic effects. This suggests a unique profile for compounds like N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino derivatives .
- Anticancer Research : In vitro studies on breast cancer cells treated with benzodioxole derivatives showed increased apoptosis rates and decreased viability compared to control groups .
Scientific Research Applications
This compound exhibits various biological activities that warrant further investigation:
1. Anticancer Activity:
- Compounds similar to this structure have shown efficacy against several cancer cell lines by inhibiting critical signaling pathways involved in cell proliferation.
- For instance, studies indicate significant cytotoxic effects against human colon cancer (HT29) and prostate cancer (DU145) cell lines using the MTT assay method.
2. Enzyme Modulation:
- The morpholine moiety present in the compound is known to modulate protein kinase activity, influencing cellular processes such as apoptosis and proliferation.
Anticancer Studies
Recent studies have focused on the anticancer potential of this compound:
- A study demonstrated significant cytotoxicity against HT29 and DU145 cell lines, suggesting that structural components of the compound enhance its effectiveness in inhibiting cell viability.
- Molecular docking studies revealed interactions with EGFR (epidermal growth factor receptor) tyrosine kinase, indicating potential therapeutic applications in oncology.
Structure-Activity Relationship (SAR)
Research on SAR has highlighted that modifications to the morpholine moiety can enhance biological activity:
- Substituting different groups on the benzyl ring or altering the alkyl chain length can significantly impact the compound's potency against specific targets.
In Vivo Studies
Preliminary in vivo studies have been conducted to evaluate pharmacokinetics and bioavailability:
- These studies often reveal how structural variations affect absorption and distribution within biological systems.
Summary of Applications
The applications of N-(1,3-benzodioxol-5-ylmethyl)-7-(3-ethoxypropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide primarily lie in:
-
Pharmaceutical Development:
- Potential development as an anticancer drug targeting specific pathways involved in tumor growth.
-
Biological Research:
- Useful in studying enzyme modulation and protein interactions within cellular systems.
-
Drug Design:
- Insights from SAR studies can inform future drug design efforts targeting similar structures for enhanced efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of tricyclic carboxamides with variations in substituents and core heterocycles. Key analogs include:
Compound A : 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide ()
- Core Structure : Similar tricyclic system but with a smaller [7.4.0.0³,⁷] framework.
- Substituents : Benzyl (vs. benzodioxolylmethyl) and 2,4-dimethoxyphenyl (vs. 3-ethoxypropyl).
- Implications : The benzodioxol group in the target compound may enhance π-π stacking and metabolic stability compared to benzyl, while the ethoxypropyl chain could improve solubility over methoxy groups .
Compound B : 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione ()
- Core Structure : Spiro[4.5]decane (vs. tricyclic system).
- Functional Groups: Benzothiazole and dimethylaminophenyl substituents (vs. benzodioxol and ethoxypropyl).
Table 1: Structural and Property Comparison
Key Findings from Structural Analysis
Tricyclic vs. Spiro Systems : The target’s tricyclic core likely provides superior steric and electronic complementarity to biological targets compared to spiro systems ().
Substituent Effects :
- The benzodioxol group enhances aromatic interactions and oxidative stability relative to benzyl or benzothiazol.
- The 3-ethoxypropyl chain balances lipophilicity and solubility, outperforming methoxy or rigid spiro substituents.
Methodological Considerations
- Crystallography : SHELX and WinGX () are indispensable for resolving structural details, such as bond angles and torsion strains, critical for comparing tricyclic systems.
- Similarity Coefficients : While Tanimoto coefficients () quantify structural overlap, the target compound’s unique substituents may limit direct comparisons with existing datasets.
Preparation Methods
Reaction Sequence and Key Synthetic Intermediates
The synthesis begins with the preparation of the benzodioxole-containing precursor, followed by sequential functionalization to construct the triazatricyclo core. The general pathway involves:
-
Formation of the Benzodioxole Intermediate :
Piperonylamine (1,3-benzodioxol-5-ylmethylamine) reacts with chloroacetyl chloride in tetrahydrofuran (THF) under inert atmosphere at 0°C, catalyzed by triethylamine (TEA), to yield N-(1,3-benzodioxol-5-ylmethyl)-2-chloroacetamide . This step achieves an 85% yield, with TEA serving to neutralize HCl byproduct. -
Introduction of the 3-Ethoxypropyl Group :
The chloroacetamide intermediate undergoes nucleophilic substitution with 3-ethoxypropylamine in dimethylformamide (DMF) at 60°C for 12 hours. Potassium carbonate acts as a base, facilitating the displacement of the chlorine atom . -
Cyclization to Form the Triazatricyclo Core :
The substituted acetamide is treated with sodium hydride (NaH) in dry toluene under reflux, inducing cyclization via intramolecular amidation. This step forms the 8-membered triazatricyclo structure, with the reaction monitored by thin-layer chromatography (TLC). -
Oxidation and Imination :
The cyclized product is oxidized using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) to introduce the oxo group at position 2. Subsequent treatment with ammonium chloride and formaldehyde in methanol generates the imino group at position 6 .
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Yield data for key steps:
Purification and Characterization
Post-synthetic purification involves:
-
Recrystallization : Intermediate products are recrystallized from benzene/acetonitrile mixtures to remove unreacted starting materials .
-
Column Chromatography : Silica gel chromatography (eluent: 5% methanol in CH₂Cl₂) isolates the final product .
-
High-Performance Liquid Chromatography (HPLC) : Used for analytical verification, with a retention time of 8.2 minutes under reverse-phase conditions.
Characterization data:
-
¹H NMR (DMSO-d₆) : δ 3.75 (s, 2H, CH₂), 3.92 (s, 3H, OCH₃), 7.29–7.64 (m, aromatic protons) .
-
IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N stretch) .
Challenges and Mitigation Strategies
-
Stereochemical Control :
The triazatricyclo structure’s stereochemistry is sensitive to reaction kinetics. Slow addition of NaH during cyclization minimizes epimerization. -
Byproduct Formation :
Excess chloroacetyl chloride in Step 1 generates dichloroacetamide byproducts. Stoichiometric control (1.1 eq. chloroacetyl chloride) suppresses this issue . -
Oxidation Overreach :
Over-oxidation at Step 4 is mitigated by limiting mCPBA to 1.05 eq. and reaction time to 2 hours .
Comparative Analysis of Synthetic Routes
Two primary routes have been documented:
| Route | Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| A | 4 | 32% | High purity (>98%) | Lengthy purification |
| B | 3 | 45% | Shorter reaction times | Lower purity (92%) |
Route B, utilizing a one-pot cyclization/oxidation sequence, offers improved efficiency but requires rigorous pH control.
Industrial-Scale Considerations
For bulk synthesis:
Q & A
Q. What are the optimal synthetic routes and reaction conditions for this compound?
The synthesis involves multi-step organic reactions, with critical parameters including solvent choice, temperature control, and catalyst selection. Key steps include:
- Cyclization reactions to form the triazatricyclic core under controlled anhydrous conditions .
- Functional group modifications , such as introducing the ethoxypropyl group via nucleophilic substitution, requiring precise stoichiometric ratios to minimize by-products .
- Purification via column chromatography or recrystallization to achieve >95% purity, as validated by HPLC . Advanced techniques like microwave-assisted synthesis (e.g., 100–150°C, 10–20 min) can enhance reaction efficiency .
Q. Which spectroscopic and analytical techniques are recommended for structural characterization?
A combination of methods is essential:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve the fused-ring system and substituent positions .
- Mass spectrometry (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography to determine absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding in the carboxamide moiety) .
- IR spectroscopy to identify functional groups like imino (C=N, ~1650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .
| Key Physicochemical Properties | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₄H₂₅N₅O₅ | |
| Molecular Weight | 463.5 g/mol | |
| LogP (Predicted) | 2.8 ± 0.3 |
Q. How can initial biological activity screening be designed for this compound?
- In vitro assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination via fluorometric or colorimetric readouts .
- Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to structurally similar compounds (Table 1) .
- Control experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate solubility in DMSO/PBS mixtures to avoid false negatives .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Orthogonal validation : Replicate assays using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Metabolic stability testing : Use liver microsomes or hepatocytes to assess if metabolite interference explains discrepancies .
- Structural analogs : Synthesize derivatives (e.g., replacing the ethoxypropyl group) to isolate structure-activity relationships (SAR) .
Q. What computational strategies predict target interactions and reaction mechanisms?
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets, prioritizing residues with hydrogen-bonding potential (e.g., hinge region) .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate electron transfer in redox reactions (e.g., imino group reduction) .
- Reaction path analysis : Apply density functional theory (DFT) to optimize transition states in cyclization steps, guided by ICReDD’s workflow .
Q. How can synthetic by-products be characterized and minimized?
- LC-MS/MS profiling : Identify impurities during scale-up and correlate with reaction parameters (e.g., excess reagent usage) .
- Design of Experiments (DoE) : Use factorial design to optimize temperature (70–120°C), solvent polarity (DMF vs. THF), and catalyst loading .
- Flow chemistry : Implement continuous flow reactors to enhance mixing and heat transfer, reducing side reactions by >30% .
Data Contradiction Analysis
Q. How to address variability in enzymatic inhibition assays?
- Assay condition standardization : Fix ATP concentration (1 mM) and pre-incubation time (10 min) to reduce kinetic variability .
- Statistical rigor : Use triplicate measurements with Z’-factor validation (Z’ > 0.5) to ensure assay robustness .
- Cross-lab validation : Collaborate with independent labs to confirm IC₅₀ values using blinded samples .
Methodological Innovations
Q. What advanced techniques improve scalability and reproducibility?
- Automated synthesis platforms : Integrate robotic liquid handlers for precise reagent dispensing (error < ±2%) .
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
- Machine learning : Train models on historical reaction data to predict optimal conditions (e.g., solvent/base pairs) .
Structural and Functional Insights
Q. How does the benzodioxole moiety influence bioactivity?
- Comparative studies : Test analogs lacking the benzodioxole group; data from show a 5-fold drop in kinase inhibition, suggesting its role in target binding .
- Electron density mapping : X-ray structures indicate π-π stacking between benzodioxole and tyrosine residues in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
